Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 4-fluorophenyl group at position 1, an iodine atom at position 5, and an ethyl ester moiety at position 2. The iodine substituent at position 5 distinguishes this compound from analogs, as halogens like iodine can influence electronic properties, steric effects, and metabolic stability .
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-5-iodopyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FIN2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNIAZNGEPUBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by halogenation reactions to introduce the fluorine and iodine atoms. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom with various substituents.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structure allows for the modulation of biological activity through interactions with various molecular targets, including enzymes and receptors.
Case Study:
A study demonstrated that derivatives of pyrazole compounds exhibit significant activity against specific enzymes linked to metabolic disorders, suggesting potential therapeutic applications in diabetes management .
Materials Science
The compound's electronic properties make it suitable for developing advanced materials, such as organic semiconductors and light-emitting diodes. Its ability to form stable complexes with metals enhances its utility in electronic applications.
Data Table: Properties Relevant to Materials Science
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Thermal Stability | Up to 300 °C |
| Solubility in Organic Solvents | High |
Biological Research
In biological studies, this compound is utilized to investigate halogenated compounds' effects on cellular pathways. The presence of iodine and fluorine can enhance binding affinity to biological targets.
Research Findings:
Research indicated that compounds similar to this compound showed promising results in inhibiting specific protein interactions crucial for cancer cell proliferation .
Agricultural Chemistry
This compound can be synthesized into agrochemicals, including pesticides and herbicides. Its efficacy in controlling plant pathogens has been documented, making it a valuable asset in agricultural practices.
Case Study:
A comparative study on pyrazole derivatives revealed significant fungicidal activity against common agricultural pathogens, indicating potential for use in crop protection .
Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties against E. coli |
| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition comparable to diclofenac sodium |
| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but often include interactions with key amino acid residues in the target protein’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1082828-31-6)
- Substituents : Bromine at position 5.
- Molecular Formula : C₁₂H₁₀BrFN₂O₂.
- Key Differences : Bromine’s smaller atomic radius and lower polarizability compared to iodine may reduce steric hindrance and alter binding affinity in biological targets. Brominated pyrazoles are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas iodinated derivatives may serve as radiolabels or intermediates in nucleophilic substitutions .
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-73-0)
Amino-Substituted Analogs
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 187949-90-2)
- Substituents: Amino group (-NH₂) at position 5.
- Molecular Formula : C₁₂H₁₂FN₃O₂.
- Key Differences: The electron-donating amino group enhances solubility in polar solvents and may improve interactions with hydrogen-bond acceptors in biological systems.
Heterocyclic Modifications
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1333915-48-2)
- Substituents : Oxadiazole ring fused at position 3.
- Molecular Formula : C₁₅H₁₂FN₃O₃.
- Key Differences : The oxadiazole ring introduces additional nitrogen atoms, altering electronic distribution and bioavailability. Such modifications are common in drug design to enhance metabolic resistance or target selectivity .
Triazole-Based Analogs
1-(4-Ethyl-phenyl)-5-pyridin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid 4-fluoro-benzylamide (CAS 1251672-32-8)
- Substituents : Triazole core with pyridinyl and benzylamide groups.
- Molecular Formula : C₂₃H₂₀FN₅O.
- Key Differences : The triazole ring enhances hydrogen-bonding capacity and metabolic stability compared to pyrazoles. This compound’s complexity suggests applications in kinase inhibition or antimicrobial agents .
Structural and Functional Implications
Substituent Effects on Bioactivity
- Bromine offers a balance between reactivity and stability .
- Amino Group: Increases solubility and hydrogen-bond interactions but may reduce membrane permeability .
- Heterocyclic Modifications : Oxadiazoles and triazoles introduce rigidity and electronic diversity, often enhancing target specificity .
Data Table: Key Structural and Molecular Features
Biological Activity
Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and related research findings.
This compound has the following chemical characteristics:
- CAS Number : 959576-71-7
- Molecular Formula : C12H10FINO2
- Molecular Weight : 305.12 g/mol
- Structural Formula :
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds in the pyrazole class exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, pyrazolo[1,5-a]pyrimidines, a related class of compounds, have shown significant activity against various cancer cell lines. This compound may similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound is also noted for its ability to inhibit specific enzymes, which can be crucial in therapeutic contexts. For example, some pyrazole derivatives have been documented as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . The presence of the iodo and fluorine substituents enhances the binding affinity to these targets.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The incorporation of halogens like iodine and fluorine can significantly influence the biological properties of the resulting compounds.
| Synthesis Method | Key Reactants | Yield |
|---|---|---|
| One-pot synthesis | Ethyl acetoacetate + hydrazine | High |
| Halogenation | N-halosuccinimides | Excellent yields |
Case Studies and Research Findings
Several studies have investigated the biological activities associated with pyrazole derivatives:
- Anticancer Studies : A study published in MDPI reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited selective cytotoxicity against HeLa cells (cervical cancer) while sparing normal cells . This suggests that this compound may possess similar selectivity.
- Enzyme Inhibition : Research highlighted the inhibitory effects of various pyrazoles on COX enzymes, indicating potential applications in treating inflammatory diseases . The structural modifications in this compound could enhance its efficacy as an anti-inflammatory agent.
- Photophysical Properties : Another study explored the photophysical properties of pyrazolo derivatives, suggesting their application as biomarkers in cancer diagnostics due to their fluorescence characteristics . This opens avenues for using this compound in imaging techniques.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate?
The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, iodine sources, and 4-fluorophenylhydrazine. A typical method involves sequential cyclization and iodination steps, optimized under basic or acidic conditions. For pyrazole derivatives, cyclocondensation with DMF-DMA (dimethylformamide dimethyl acetal) and subsequent functionalization (e.g., iodination) is common, as demonstrated in analogous pyrazole-4-carboxylate syntheses . Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography.
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?
- NMR : The ¹H NMR spectrum should show signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), the 4-fluorophenyl ring (δ ~7.0–7.5 ppm), and pyrazole protons (δ ~6.5–8.5 ppm). ¹³C NMR will confirm carbonyl (C=O, δ ~160–170 ppm) and aromatic carbons.
- IR : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-F stretch) are critical.
- MS : The molecular ion peak ([M]⁺) should match the molecular weight (C₁₂H₁₀FIN₂O₂, MW = 376.12 g/mol). Fragmentation patterns (e.g., loss of ethyl or iodine groups) provide additional validation .
Q. What purification techniques are optimal for isolating this compound?
Recrystallization using ethanol/water mixtures or dichloromethane/hexane is effective for removing unreacted precursors. For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) resolves polar byproducts. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of regiochemistry (e.g., iodine substitution at position 5) and conformational details. For pyrazole derivatives, SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts . Example parameters:
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., unexpected NOE correlations in NMR vs. SC-XRD data) may arise from dynamic effects (e.g., rotational isomerism). Use temperature-dependent NMR to probe conformational flexibility. Cross-validate with computational methods (DFT calculations for optimized geometries) and Hirshfeld surface analysis to map intermolecular interactions .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The C-I bond in this compound is a strategic site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Kinetic studies show that steric hindrance from the 4-fluorophenyl group slows coupling rates compared to non-fluorinated analogs. Optimize using Pd(OAc)₂/XPhos catalysts in THF/water at 80°C .
Q. What role do hydrogen-bonding networks play in its solid-state packing?
Graph-set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) chains from N-H···O=C interactions between pyrazole NH and ester carbonyl groups. Fluorine participation in C-H···F interactions further stabilizes the lattice, as seen in related fluorophenyl-pyrazole structures .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for esters). Pyrazole rings are generally stable, but ester hydrolysis may occur under strongly acidic/basic conditions .
Q. What computational methods predict biological activity or intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
